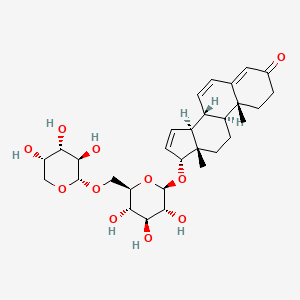
Ascandroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascandroside is a natural product found in Asclepias tuberosa with data available.
Scientific Research Applications
Steroidal Compounds in Asclepias tuberosa
Ascandroside, a steroidal compound, has been identified in the roots of Asclepias tuberosa. This compound, scientifically known as 17alpha-hydroxyandrosta-4,6,15-trien-3-one 17-O-alpha-L-arabinopyranosyl-(1-->6)-beta-D-glucopyranoside, was found in a study investigating the steroidal constituents of Asclepias tuberosa. This research provides foundational knowledge about the chemical nature of ascandroside, contributing to further pharmacological and biochemical studies (Abe & Yamauchi, 2000).
Translational Research and Nursing Science
While not directly focused on ascandroside, research in the field of translational research, particularly in nursing science, highlights the importance of applying basic research findings, like those on ascandroside, to clinical practice. This approach is crucial for advancing our understanding and potential therapeutic uses of compounds like ascandroside (Grady, 2010).
Automated Amino Acid NMR Assignment in Proteins
A study on automated amino acid side-chain NMR assignment in proteins, named ASCAN, showcases advanced methodologies in protein research. While this study does not directly involve ascandroside, it represents the kind of sophisticated techniques that could be applied in future research on ascandroside and its interactions with proteins (Fiorito et al., 2008).
Phytochemical and Pharmacological Properties of Asperuloside
In a systematic review focusing on asperuloside, a compound related to ascandroside, the pharmacological properties of asperuloside are summarized. This review provides insights into the potential therapeutic applications of iridoid glycosides, a group to which ascandroside belongs. It discusses asperuloside's anti-viral, anti-malarial, anti-tumorigenic, and other health-related properties, offering a broader context for the potential applications of ascandroside (Manzione et al., 2020).
Emerging Therapeutic Potential of Asperuloside
Another study discusses the emerging therapeutic potential of asperuloside and its underlying molecular mechanisms. This research provides valuable insights into the therapeutic benefits of iridoid glycosides, which could be relevant for understanding ascandroside's potential in therapeutic applications (Chan et al., 2019).
properties
Product Name |
Ascandroside |
|---|---|
Molecular Formula |
C30H42O11 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H42O11/c1-29-9-7-15(31)11-14(29)3-4-16-17-5-6-21(30(17,2)10-8-18(16)29)41-28-26(37)24(35)23(34)20(40-28)13-39-27-25(36)22(33)19(32)12-38-27/h3-6,11,16-28,32-37H,7-10,12-13H2,1-2H3/t16-,17-,18-,19-,20+,21+,22-,23+,24-,25+,26+,27-,28-,29-,30-/m0/s1 |
InChI Key |
VGUFQDZOTQODIT-DVVBSNANSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3C=C[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3C=CC4OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |
synonyms |
17alpha-hydroxyandrosta-4,6,15-trien-3-one 17-O-alpha-L-arabinopyranosyl-(1-6)-beta-D-glucopyranoside ascandroside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



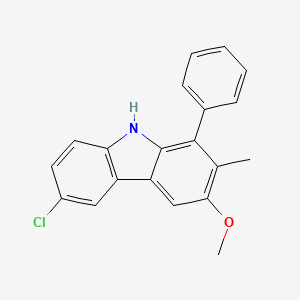


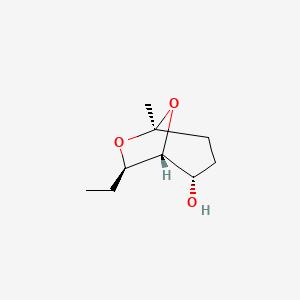
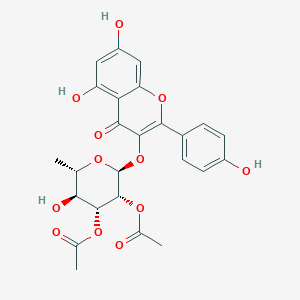
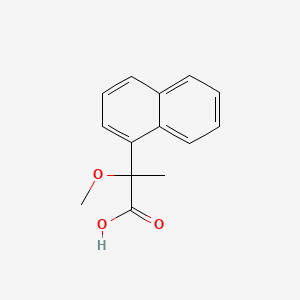
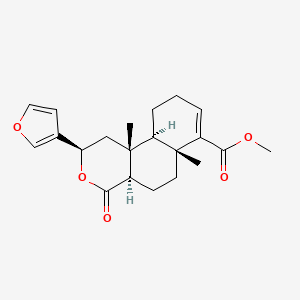
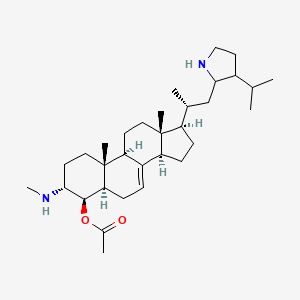
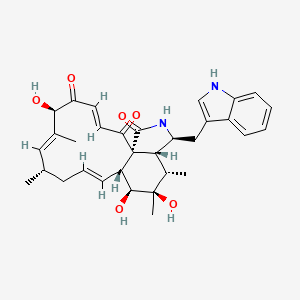
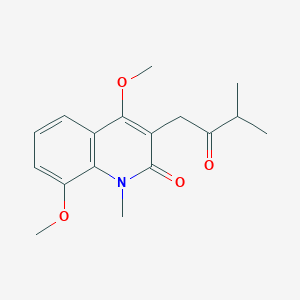
![3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B1246901.png)
![(Z,6S)-2-methyl-6-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B1246904.png)

![1,3-Benzenediol, 5-chloro-2-[3-(dichloromethylene)hexyl]-](/img/structure/B1246907.png)